molecular formula C11H15N B13251125 3-[(4-Methylphenyl)methyl]azetidine

3-[(4-Methylphenyl)methyl]azetidine

Cat. No.: B13251125
M. Wt: 161.24 g/mol
InChI Key: HQKKVDQATUYFNI-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methyl]azetidine is a nitrogen-containing heterocyclic compound. It features a four-membered azetidine ring with a 4-methylphenylmethyl substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is efficient for constructing the azetidine ring. Another approach involves the treatment of 3,4,6-tri-O-benzyl-D-galactal with HgSO4 in the presence of H2SO4, followed by chemoselective reduction .

Industrial Production Methods

Industrial production of azetidines, including 3-[(4-Methylphenyl)methyl]azetidine, often employs large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metal catalysts and optimized reaction conditions are common to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)methyl]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azetidines, amines, and alcohol derivatives .

Scientific Research Applications

3-[(4-Methylphenyl)methyl]azetidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)methyl]azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain facilitates the cleavage of N–C bonds, enabling the compound to act as a reactive intermediate in various biochemical pathways. This reactivity is harnessed in medicinal chemistry to design molecules that can modulate specific biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylphenyl)methyl]azetidine is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. Its stability and ease of handling make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]azetidine

InChI

InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)6-11-7-12-8-11/h2-5,11-12H,6-8H2,1H3

InChI Key

HQKKVDQATUYFNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2CNC2

Origin of Product

United States

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